REACTION_CXSMILES
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[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].[NH2:13][NH2:14]>CO>[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([NH:13][NH2:14])=[O:5]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)OC)C=CC(=C1)C
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Name
|
|
Quantity
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1.95 mL
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Type
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reactant
|
Smiles
|
NN
|
Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 40 hours
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Duration
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40 h
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Type
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CUSTOM
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Details
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Then the mixture was evaporated
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Type
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CUSTOM
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Details
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dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)NN)C=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |